molecular formula C19H15ClN6O3S2 B12442724 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12442724
M. Wt: 474.9 g/mol
InChI Key: HDIPWEWAVZNEOT-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the coupling of the chloropyridazine moiety and the acetylation of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloropyridazine moiety can introduce various functional groups.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: Shares the benzodiazole and sulfanyl groups but lacks the chloropyridazine moiety.

    2-(1H-BENZIMIDAZOL-1-YL)-METHYLBENZOIC ACID: Contains a benzimidazole ring and a benzoic acid group, but differs in the overall structure and functional groups.

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C19H15ClN6O3S2

Molecular Weight

474.9 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H15ClN6O3S2/c20-16-9-10-17(25-24-16)26-31(28,29)13-7-5-12(6-8-13)21-18(27)11-30-19-22-14-3-1-2-4-15(14)23-19/h1-10H,11H2,(H,21,27)(H,22,23)(H,25,26)

InChI Key

HDIPWEWAVZNEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl

Origin of Product

United States

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